molecular formula C9H18O2 B088932 Ethyl 5-methylhexanoate CAS No. 10236-10-9

Ethyl 5-methylhexanoate

Cat. No. B088932
CAS RN: 10236-10-9
M. Wt: 158.24 g/mol
InChI Key: VUOGVGBBHBPFGM-UHFFFAOYSA-N
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Description

Ethyl 5-methylhexanoate is a fatty acid ester . It has a molecular formula of C9H18O2, an average mass of 158.238 Da, and a monoisotopic mass of 158.130676 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methylhexanoate consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C9H18O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 5-methylhexanoate has a molecular weight of 158.24 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its relative hydrophobicity . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass is 158.130679813 g/mol, and its monoisotopic mass is also 158.130679813 g/mol . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

  • Enzymatic Production for Pregabalin Synthesis : One significant application of a similar compound, (S)-3-cyano-5-methylhexanoic acid ethyl ester, involves its enzymatic production for the synthesis of Pregabalin, a valuable pharmaceutical. The immobilized lipase from Pseudomonas cepacia was shown to effectively catalyze the enantioselective hydrolysis of this compound (Zheng, Li, Wu, Zheng, & Zheng, 2012).

  • Synthesis of Ethyl 5-(S)-Hydroxyhexanoate and Related Compounds : Biochemical approaches have been used to synthesize ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile, which are related to ethyl 5-methylhexanoate. These methods involve the reduction of ethyl 5-oxo-hexanoate and 5-oxo-hexanenitrile by Pichia methanolica, resulting in high yield and enantiomeric excess (Nanduri, Hanson, Goswami, Wasylyk, LaPorte, Katipally, Chung, & Patel, 2001).

  • Catalytic Applications in Materials Science : Metal 2-ethylhexanoates, which are structurally similar to ethyl 5-methylhexanoate, are widely used in materials science. They are used as metal-organic precursors, catalysts for ring-opening polymerizations, and in the painting industry. This review outlines their applications and indicates future research areas in the field (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

  • Chemoenzymatic Manufacturing Process for Pregabalin : A new manufacturing process for Pregabalin has been developed, utilizing compounds related to ethyl 5-methylhexanoate. This process involves the resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester by a commercially available lipase, demonstrating a more efficient and sustainable approach (Martínez, Hu, Dumond, Tao, Kelleher, & Tully, 2008).

  • Study of 2-Ethylhexanoic Acid Metabolism : The metabolism of 2-ethylhexanoic acid, which shares structural similarity with ethyl 5-methylhexanoate, was studied in rat, mouse, and human liver microsomes. This research provides insights into the enzymatic processes involving similar compounds (Pennanen, Kojo, Pasanen, Liesivuori, Juvonen, & Komulainen, 1996).

properties

IUPAC Name

ethyl 5-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOGVGBBHBPFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283873
Record name Ethyl 5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methylhexanoate

CAS RN

10236-10-9
Record name NSC33948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33948
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-methylhexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methylhexanoate
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Synthesis routes and methods

Procedure details

In 15 ml of ethanol was dissolved ethyl (E)-5-methyl-2-hexenoate, to which was added 0.50 g of 5% palladium-carbon. Under a stream of hydrogen, the mixture was stirred at ambient temperature for 2 hours. The reaction mixture was filtered with Celite, and the solvent was distilled off under reduced pressure. Thus, 2.2 g of ethyl 5-methylhexanoate was obtained as a colorless oily product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
ALJ Beckwith, G Moad - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… The esters were identified on the basis of their spectral data and the fact that the mixture gave only ethyl 5-methylhexanoate on hydrogenation. Saponification of the mixture of esters …
Number of citations: 15 www.publish.csiro.au
RL BURKE, RM HERBST - The Journal of Organic Chemistry, 1955 - ACS Publications
… Lactam A was identified as 4-ethyl-6-methyl-2-ketohexamethylenimine (V) by degradation according to the scheme outlined above and isolation of ethyl 3ethyl-5-methylhexanoate (VII). …
Number of citations: 0 pubs.acs.org
HW Gibson - The Journal of Physical Chemistry, 1976 - ACS Publications
The thermal properties and binary phase diagrams (with cholesterylnonanoate) of some cholesteryl derivatives of chiral alkanoic acids have been determined. In contrast to the effect on …
Number of citations: 5 pubs.acs.org
X Ding, C Wu, J Huang, R Zhou - Journal of food science, 2015 - Wiley Online Library
… Regarding PC2, some volatile compounds were located in the positive axis (ethyl 5-methylhexanoate, propyl hexanoate, butyl hexanoate, octyl acetate, octyl butyrate, and 1-acetyl-2, 7-…
Number of citations: 57 ift.onlinelibrary.wiley.com
R Ikan, A Markus, ED Bergmann - The Journal of Organic …, 1971 - ACS Publications
In a previous communication2® we have described the synthesis of campesteryl acetate and its 24S epimer, We then reported that the two epimers are differently utilized by the larvaeof …
Number of citations: 19 pubs.acs.org
FJ Holzhäuser, G Creusen, G Moos, M Dahmen… - Green chemistry, 2019 - pubs.rsc.org
… In the second step, the hydrolysed form of ethyl-5-methylhexanoate (EMH) was used as starting material for the synthesis of the final products. One approach consisted of the coupling of …
Number of citations: 35 pubs.rsc.org
S Zhao, C Niu, X Yang, X Xu, F Zheng, C Liu, J Wang… - Food chemistry, 2022 - Elsevier
… Moreover, the concentration of volatile flavors in ST group was higher than that in DT group except ethyl 5-methylhexanoate, 2,3-butanedione and styrene. This indicated that the main …
Number of citations: 22 www.sciencedirect.com
Q Yan, K Zhang, W Zou, Y Hou - Journal of the Institute of …, 2021 - Wiley Online Library
… (29) found that ethyl oleate and ethyl 5-methylhexanoate showed good correlation with Chinese Baijiu. The proportion of the main esters affects the quality of Luzhou-flavour Baijiu. For …
Number of citations: 12 onlinelibrary.wiley.com
R Rendall, MS Reis, AC Pereira, C Pestana… - Chemometrics and …, 2015 - Elsevier
In this work we present a multivariate statistical analysis of the evolution of the volatile fraction of Portuguese beer over an extended period of 1 year under standard shelf storage …
Number of citations: 23 www.sciencedirect.com
Y He, Y Cao, S Chen, C Ma… - Journal of the Institute of …, 2018 - Wiley Online Library
… Esters, such as ethyl lactate, ethyl 5-methylhexanoate, isobutyl caproate, phenethyl butyrate, isobutyl decanoate, 2-ethylhexyl 4-methylbenzoate, phenylethyl octanoate and ethyl …
Number of citations: 15 onlinelibrary.wiley.com

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